Cholestan-3-ol
Description
Discovery and Initial Structural Characterization
The discovery and structural elucidation of cholestan-3-ol emerged from the broader historical context of sterol research initiated in the 18th century. The foundational work began with François Poulletier de la Salle's identification of solid cholesterol in gallstones in 1769, establishing the groundwork for subsequent sterol compound discoveries. This early identification of cholesterol crystals provided the initial framework for understanding the sterol family of compounds, of which this compound would later be recognized as a key saturated derivative.
The structural characterization of this compound benefited significantly from early X-ray crystallographic studies of sterol compounds. Pioneer crystallographic work conducted on sterol derivatives belonging to the cholesterol series established fundamental measurements that would prove essential for understanding this compound structure. These early investigations confirmed that sterol molecules, including this compound, possessed a characteristic lath-shaped configuration measuring approximately 20 x 7 x 4 Angstroms, with specific arrangements of carbon atoms in the sterol ring system.
Advanced nuclear magnetic resonance spectroscopy techniques provided comprehensive structural characterization of this compound and related C27 sterols. Complete 1H and 13C nuclear magnetic resonance signal assignments were established for 5α-cholestan-3β-ol, demonstrating chemical shifts reproducible to ±0.01 ppm in 13C spectra and ±0.001 ppm in 1H spectra. These high-precision measurements represented significant improvements over previous analytical data and established definitive structural parameters for the compound.
Table 1: this compound Structural Characterization Data
| Parameter | Value | Reference Method |
|---|---|---|
| Molecular Formula | C27H48O | Mass Spectrometry |
| Molecular Weight | 388.7 g/mol | Calculated |
| Stereochemistry | (3β,5α) | NMR Analysis |
| Crystal Dimensions | 20 x 7 x 4 Å | X-ray Crystallography |
| 13C NMR Precision | ±0.01 ppm | High-Field NMR |
| 1H NMR Precision | ±0.001 ppm | High-Field NMR |
The compound's chemical identity as a saturated tetracyclic steroid biosynthetically derived from triterpenoids was established through detailed spectroscopic analysis. The 27-carbon biomarker structure was confirmed through diagenetic studies showing its production from cholesterol degradation, establishing its role as one of the most abundant biomarkers in the geological record.
Evolution in Sterol Biochemistry Research
The evolution of sterol biochemistry research fundamentally transformed understanding of this compound from a simple structural analog to a compound of profound metabolic significance. The pioneering work of Michael Brown and Joseph Goldstein in the 1970s revolutionized comprehension of lipoprotein-mediated cholesterol metabolism, establishing the foundation for understanding this compound's role in cellular sterol processing. Their discovery of the low-density lipoprotein receptor and its regulation of hydroxymethylglutaryl coenzyme A reductase activity provided the mechanistic framework for understanding how this compound and related sterols participate in cellular cholesterol homeostasis.
Subsequent research revealed the sophisticated molecular control mechanisms governing cholesterol biosynthesis and metabolism, directly impacting this compound research. The identification of sterol regulatory element binding proteins and their role in nuclear transport provided insights into how this compound might influence gene expression patterns related to sterol metabolism. These discoveries demonstrated that when sterol levels are elevated, including this compound accumulation, sterol regulatory element binding protein precursors remain anchored in the endoplasmic reticulum membrane, preventing transcriptional activation of cholesterol biosynthetic genes.
The development of analytical methodologies specifically designed for sterol analysis marked a critical advancement in this compound research. Simultaneous determination methods using gas chromatography coupled with mass spectrometry enabled precise quantification of cholesterol, its precursors, plant sterols, this compound, and oxysterols in biological samples. These methodological advances achieved recoveries of 88.8 to 103.4% for plasma samples with relative standard deviation values less than 14.2% for both intra- and inter-day precision.
Table 2: Evolution of this compound Analytical Methodologies
| Period | Methodology | Precision Achievement | Applications |
|---|---|---|---|
| 1940s-1960s | X-ray Crystallography | Structural determination | Basic characterization |
| 1970s-1980s | Early NMR | ±0.1 ppm | Conformational analysis |
| 1990s | High-Field NMR | ±0.001 ppm | Detailed structural analysis |
| 2000s-Present | GC-MS Methods | <14.2% RSD | Clinical diagnostics |
Advanced understanding of this compound metabolism emerged through studies of genetic disorders affecting sterol processing. Research on cerebrotendinous xanthomatosis revealed that deficiency of sterol 27-hydroxylase leads to massive accumulation of this compound in brain and other tissues. These investigations demonstrated that this compound formation involves 7α-hydroxy-4-cholesten-3-one as a precursor, with concentration-dependent flux across the blood-brain barrier.
Historical Significance in Lipid Metabolism Studies
This compound achieved historical significance as a critical biomarker for understanding both contemporary and ancient lipid metabolism patterns. The compound's role as a biomarker for animal life stems from its exclusive derivation from cholesterol through diagenetic processes, making it an invaluable tool for paleobiological studies. The presence of this compound in environmental samples provides conclusive evidence of ancient animal activity, as animals exclusively produce cholesterol compared to other organisms that synthesize diverse sterol mixtures.
The discovery of this compound's pathological accumulation in cerebrotendinous xanthomatosis patients marked a watershed moment in understanding inherited sterol disorders. Initial reports by Menkes and colleagues in 1968 identified this compound as the primary stored material in affected patients, establishing increased serum this compound levels as a crucial diagnostic marker. This discovery demonstrated that this compound levels could reach concentrations 2.5-fold higher in plasma, 6-fold higher in tendons, and 12-fold higher in brain tissue compared to normal individuals.
Research into this compound metabolism revealed fundamental insights into sterol processing pathways. Under normal physiological conditions, this compound formation from cholesterol involves a pathway utilizing 3β-hydroxy-Δ-5-dehydrogenase as the initial enzymatic step. However, in pathological states such as cerebrotendinous xanthomatosis, alternative pathways involving 7α-hydroxy-4-cholesten-3-one become predominant, leading to excessive this compound accumulation.
Table 3: Historical Milestones in this compound Research
| Year | Discovery/Development | Significance | Investigators |
|---|---|---|---|
| 1769 | Cholesterol identification | Foundation for sterol research | François Poulletier de la Salle |
| 1862 | Coprostanol discovery | Understanding sterol metabolism | Multiple researchers |
| 1937 | Cerebrotendinous xanthomatosis description | Disease-sterol connection | van Bogaert and colleagues |
| 1968 | Cholestanol as storage material | Diagnostic biomarker established | Menkes and colleagues |
| 1974 | LDL receptor discovery | Sterol metabolism mechanisms | Brown and Goldstein |
| 1996 | High-precision NMR analysis | Detailed structural characterization | Wilson and colleagues |
The compound's significance in environmental and archaeological studies emerged through recognition of its preservation properties and diagnostic value. Cholestanol undergoes stereochemical alteration during thermal and microbial processes, with these changes serving as indicators of thermal maturity and anaerobic microbial activity in geological samples. The ratio of different stereoisomers provides quantitative measures of environmental conditions during preservation, making this compound an essential tool for understanding ancient ecosystems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20?,21?,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIXCDOBOSTCEI-BPAAZKTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859347 | |
| Record name | Cholestan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27409-41-2 | |
| Record name | Cholestan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Properties and Structure
Cholestan-3-ol has the molecular formula C27H48O and features a hydroxyl group at the C-3 position of its steroidal structure. It exists in two stereoisomeric forms: 5α-cholestan-3-ol and 5β-cholestan-3-ol, each exhibiting unique biological properties .
Scientific Research Applications
1. Chemistry
This compound serves as a standard in lipid analysis and is utilized as a reference compound in chromatography. Its structural similarity to cholesterol makes it invaluable for comparative studies in lipid biochemistry .
2. Biology
Research has highlighted the role of this compound in cell membrane structure and function. It integrates into lipid bilayers, influencing membrane fluidity and permeability, which is crucial for understanding cellular processes .
3. Medicine
This compound is being investigated for its potential in treating cholesterol-related disorders. Studies suggest that it may affect lipid metabolism by influencing low-density lipoprotein (LDL) receptor activity, offering therapeutic avenues for managing hypercholesterolemia .
4. Industry
In industrial applications, this compound is used in the synthesis of various steroids and acts as an intermediate in pharmaceutical production. Its derivatives are explored for their potential in drug formulation and delivery systems .
This compound exhibits several biological activities:
Antibacterial Activity
Recent studies have demonstrated its antibacterial properties against various bacterial strains. For example:
| Bacteria | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 300 |
| Bacillus cereus | 500 |
| Bacillus subtilis | 500 |
| Escherichia coli | 1000 |
These findings indicate significant antibacterial potential, particularly against Gram-positive bacteria .
Effects on Cholesterol Metabolism
this compound plays a role in cholesterol biosynthesis. It has been shown to activate LDL receptor promoters in cellular assays, suggesting its involvement in regulating cholesterol levels within the body .
Cytotoxicity and Anticancer Potential
In vitro studies have indicated that certain derivatives of cholestan can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. This suggests a promising role for cholestan derivatives in cancer therapy .
Case Studies
Case Study 1: Antimicrobial Activity
A study conducted on Ulva fasciata revealed that cholestan derivatives exhibited varying degrees of antimicrobial activity against clinical isolates of bacteria such as Escherichia coli and Staphylococcus aureus. The research emphasized further exploration of these compounds as natural antimicrobial agents .
Case Study 2: Cholesterol Regulation
Investigations into cholesterol biosynthesis showed that analogs of cholestan could inhibit cholesterol production in Chinese hamster ovary (CHO) cells by affecting the LDL receptor pathway. This highlights the therapeutic potential of cholestan derivatives in managing hypercholesterolemia .
Case Study 3: Cytotoxicity Studies
Research assessing the cytotoxic effects of various steroid compounds indicated that cholestanol could effectively target specific cancer cell lines, warranting further investigation into its mechanisms and potential applications in oncology .
Preparation Methods
Borohydride-Mediated Reduction
The most direct route to Cholestan-3-ol involves the stereoselective reduction of Cholestan-3-one (C₂₇H₄₆O), a ketone precursor. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation. The reaction proceeds via nucleophilic attack on the carbonyl carbon, yielding the 3β-alcohol with high stereochemical fidelity.
In a representative procedure, Cholestan-3-one is dissolved in anhydrous tetrahydrofuran (THF) and treated with NaBH₄ at 0°C. The mixture is stirred for 4–6 hours, followed by quenching with aqueous ammonium chloride. The crude product is purified via recrystallization from acetone, achieving yields of 70–85%. LiAlH₄, while more reactive, requires stricter anhydrous conditions and typically affords comparable yields.
Stereochemical Control
The 3β-configuration of the hydroxyl group is critical for biological activity. Borohydride reductions favor the equatorial attack on the ketone, leading to the thermodynamically stable 3β-alcohol. Computational studies suggest that steric hindrance from the C10-methyl group directs the reducing agent to the β-face.
Calcium Borohydride Reduction
Calcium borohydride (Ca(BH₄)₂), a selective reducing agent, has been utilized in steroidal ketone reductions. As demonstrated in the synthesis of cholesta-1,5,7-trien-3-ol, Ca(BH₄)₂ offers advantages in large-scale applications due to its mild reactivity and ease of handling.
Procedure :
-
Cholestan-3-one is dissolved in dry diethyl ether.
-
A pre-cooled (–5°C) solution of Ca(BH₄)₂ in methanol is added dropwise.
-
The reaction is stirred at 0°C for 6 hours, followed by quenching with acetic acid.
-
The product is extracted with ether, washed with bicarbonate, and recrystallized.
This method achieves yields of 58–66% for analogous steroidal alcohols, with minimal epimerization.
Catalytic Hydrogenation of Cholesterol Derivatives
Hydrogenation of Cholesterol
This compound can be synthesized via the catalytic hydrogenation of cholesterol, a readily available precursor. This method saturates the Δ5 double bond while retaining the 3β-hydroxy group.
Conditions :
-
Catalyst: 10% Palladium on carbon (Pd/C)
-
Solvent: Ethanol
-
Pressure: 40 psi H₂
-
Temperature: 25°C
-
Time: 12 hours
The reaction proceeds quantitatively, yielding this compound with >95% purity after filtration and solvent removal.
Selective Hydrogenation of Δ4,6-Dienones
Patented methods describe the hydrogenation of cholesta-4,6-dien-3-one intermediates to access this compound. Using Raney nickel under hydrogen gas (1 atm), the dienone is selectively reduced to the saturated alcohol. Key parameters include:
-
Solvent: Ethyl acetate
-
Temperature: 50°C
-
Reaction time: 8 hours
This approach avoids over-reduction and preserves the 3-keto group until a subsequent borohydride step.
Enzymatic and Biosynthetic Routes
Microbial Reduction
Certain Actinobacteria strains enzymatically reduce Cholestan-3-one to the 3β-alcohol with high enantioselectivity. Rhodococcus erythropolis ATCC 4277, for example, achieves 92% conversion in 24 hours using a glucose-fed batch system.
Plant-Derived Pathways
Phytosterols in Solanum species undergo endogenous hydrogenation to produce cholestanol analogs. While less industrially viable, these pathways highlight potential biotechnological applications.
Comparative Analysis of Methods
| Method | Reagent/Catalyst | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| NaBH₄ Reduction | Sodium borohydride | 70–85 | High (3β) | Laboratory |
| Ca(BH₄)₂ Reduction | Calcium borohydride | 58–66 | Moderate | Industrial |
| Pd/C Hydrogenation | Palladium | >95 | High (3β) | Pilot-scale |
| Enzymatic Reduction | R. erythropolis | 92 | Exclusive (3β) | Limited |
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. How can stereoisomers of Cholestan-3-ol (e.g., 3α,5β vs. 3β,5α) be distinguished using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Compare chemical shifts of hydroxyl and methyl groups. For example, the axial 3α-OH in 5β-Cholestan-3α-ol (coprostanol) exhibits distinct coupling patterns compared to equatorial 3β-OH in 5α-Cholestan-3β-ol (cholestanol) due to steric and electronic differences .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use non-polar columns (e.g., DB-5) with temperature programming to separate stereoisomers based on retention indices. Van Den Dool and Kratz retention indices can resolve isomers like coprostanol (3α,5β) and cholestanol (3β,5α) .
- Reference Standards : Cross-validate with authenticated standards from NIST or HMDB, which provide electron ionization mass spectra (e.g., m/z 388 for molecular ion) and fragmentation patterns .
Q. What are the standard protocols for synthesizing this compound derivatives for lipid analysis?
- Methodological Answer :
- Oxidation/Reduction : Use LiAlH4 to reduce ketosteroids to 3β-alcohols or KMnO4 to oxidize sterols to ketones. For example, 5α-Cholestan-3β-ol can be acetylated using acetic anhydride/pyridine to improve GC volatility .
- Derivatization : Trimethylsilyl (TMS) ether derivatives enhance detection sensitivity in GC-MS. React this compound with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) at 60°C for 30 minutes .
- Purification : Use silica gel chromatography with hexane/ethyl acetate gradients to isolate derivatives. Confirm purity via melting point analysis and HPLC .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation of dust using fume hoods .
- Storage : Store in airtight containers at 4°C, away from oxidizers. Label containers with CAS numbers (e.g., 80-97-7 for 5α-Cholestan-3β-ol) to prevent misidentification .
- Waste Disposal : Follow institutional guidelines for organic waste. Incinerate or use approved solvent disposal systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives (e.g., cytotoxicity vs. inertness)?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., l9p2 fibroblasts) and exposure times. For example, Lantana camara extracts containing 2-methylene-Cholestan-3-ol showed no cytotoxicity at 2000 mg/kg in acute toxicity studies, but discrepancies may arise from solvent choice (n-hexane vs. chloroform) .
- Meta-Analysis : Compare stereochemical purity (e.g., 3β,5β vs. 3α,5α isomers) and solvent residues via LC-MS. Impurities like epoxides (e.g., 1,2-15,16-Diepoxyhexadecane) may confound results .
- Dose-Response Curves : Establish EC50 values across multiple concentrations. Use ANOVA to assess variability between labs .
Q. What experimental strategies optimize the isolation of this compound from complex biological matrices (e.g., plant extracts)?
- Methodological Answer :
- Extraction : Use sequential solvent partitioning (n-hexane → chloroform → methanol) to fractionate lipophilic compounds. For example, Conocarpus lancifolius leaves yield 2-methylene-Cholestan-3-ol in n-hexane fractions .
- Enrichment : Employ solid-phase extraction (SPE) with C18 cartridges. Elute this compound derivatives with 90% methanol/water .
- Validation : Cross-reference GC-MS spectra with NIST/HMDB libraries (e.g., m/z 400 for 2-methylene-Cholestan-3-ol) and spike samples with internal standards (e.g., deuterated cholestanol) .
Q. How can the purity of synthetic this compound analogs be rigorously validated?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Purity >98% is required for pharmacological studies .
- Spectral Analysis : Confirm absence of ketone (C=O) or alkene (C=C) peaks via FT-IR. For example, 5α-Cholestan-3β-ol should show a broad O-H stretch at 3300 cm⁻¹ .
- Elemental Analysis : Compare experimental vs. theoretical C/H/O ratios (e.g., C27H48O: C 83.43%, H 12.45%, O 4.12%) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in CAS registry numbers or stereochemical descriptors across databases?
- Methodological Answer :
- Source Prioritization : Use authoritative databases (NIST, HMDB, PubChem) over vendor catalogs. For example, 5α-Cholestan-3β-ol is CAS 80-97-7 in HMDB but may be mislabeled in commercial sources .
- Stereochemical Verification : Validate configurations via X-ray crystallography or NOESY NMR. For instance, 3β-OH in cholestanol (5α) shows distinct NOE correlations vs. 3α-OH in coprostanol (5β) .
- Literature Cross-Check : Trace synthesis routes in peer-reviewed journals (e.g., LiAlH4 reduction of cholestenone yields 3β,5α-Cholestan-3-ol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
